4-乙基-1-萘甲酸

描述

4-Ethyl-1-naphthoic acid is a chemical compound that belongs to the family of naphthoic acids, which are characterized by a naphthalene ring system with a carboxylic acid functionality. While the provided papers do not directly discuss 4-Ethyl-1-naphthoic acid, they do provide insights into related naphthoic acid derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These related studies can help infer the behavior and characteristics of 4-Ethyl-1-naphthoic acid.

Synthesis Analysis

The synthesis of naphthoic acid derivatives often involves complex organic reactions. For instance, ethyl naphth[2,3-f]isoindole-1-carboxylate was prepared from 7-tert-butoxynorbornadiene and converted through thermal or photochemical reactions . Another synthesis route involves the Rhodium(II) acetate-catalyzed decomposition of ethyl 2-diazo-3-oxopent-4-enoates to form 4-aryl-2-hydroxy-naphthoates . These methods highlight the versatility of synthetic approaches that could potentially be applied to the synthesis of 4-Ethyl-1-naphthoic acid.

Molecular Structure Analysis

The molecular structure of naphthoic acid derivatives is often confirmed using techniques such as X-ray crystallography. For example, the crystal and molecular structures of certain ethyl naphthyl-derived compounds were determined and showed disorder in the molecule, which influences crystal packing stability . This suggests that 4-Ethyl-1-naphthoic acid may also exhibit interesting structural characteristics that could be studied using similar methods.

Chemical Reactions Analysis

Naphthoic acid derivatives participate in various chemical reactions. The reactivity of these compounds can be influenced by substituents on the naphthalene ring system. For instance, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was synthesized and its reaction mechanism discussed . This indicates that 4-Ethyl-1-naphthoic acid could also undergo a range of chemical transformations, potentially leading to the formation of new compounds with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthoic acid derivatives are influenced by their molecular structure. For example, the fluorescent properties of certain naphthyl-derived compounds were analyzed, revealing pH-sensitive emission bands . Additionally, the anti-inflammatory activity of 1,4-Dihydroxy-2-naphthoic acid was studied, showing its potential as an aryl hydrocarbon receptor agonist/antagonist . These findings suggest that 4-Ethyl-1-naphthoic acid may also possess unique physical and chemical properties that could be exploited for various applications.

科学研究应用

赤霉素受体抑制

4-乙基-1-萘甲酸: 衍生物已被合成和评估其作为赤霉素受体抑制剂的潜力。这些化合物,例如新型分子 C6,在通过促进枝条分枝、延迟叶片衰老以及抑制根寄生种子(如Phelipanche aegyptiaca)的发芽来调节植物结构方面显示出前景。 这种应用对于提高作物产量和防治寄生杂草侵染至关重要 .

抗疟疾活性

研究表明,4-乙基-1-萘甲酸被用于制备具有抗疟疾特性的化合物。鉴于对现有治疗方法的抗性越来越强,开发新的抗疟疾药物至关重要。 该化合物在合成新药方面的作用可能在持续对抗疟疾的斗争中意义重大 .

植物生长调节

除了作为赤霉素受体抑制剂的作用外,4-乙基-1-萘甲酸还表现出植物生长活性。 这表明它有可能用于开发植物生长调节剂,这些调节剂可以通过控制作物的生长和发育来优化农业实践 .

分子对接研究

4-乙基-1-萘甲酸: 衍生物已被用于分子对接实验,以了解它们与赤霉素受体的相互作用。 这些研究对于设计能够有效结合并抑制这些受体的分子至关重要,为农业化学品开发提供见解 .

种子发芽研究

抑制种子发芽,特别是寄生杂草的发芽,是4-乙基-1-萘甲酸衍生物的另一个应用。 通过阻止这些杂草的发芽,可以保护作物,从而获得更好的产量并减少对资源的竞争 .

衰老延迟

在农业研究中,延迟叶片衰老(老化)可以延长光合作用活动期,从而提高作物生产力。4-乙基-1-萘甲酸衍生物已被证明可以延迟叶片衰老,这可以应用于延长各种作物的寿命和提高产量 .

下胚轴伸长促进

研究还发现,4-乙基-1-萘甲酸可以促进拟南芥的下胚轴伸长。 这种应用与了解植物生长的激素调节有关,并可能导致控制植物形态的方法的开发 .

生化研究

虽然不是直接的应用,但4-乙基-1-萘甲酸被用于生化研究,以研究其对各种生物过程的影响。 这项基础研究可以导致新应用的发现,并加深我们对植物生物学的理解 .

作用机制

Target of Action

It has been used in the preparation of antimalarial compounds and has shown to have plant-growth activity .

Biochemical Pathways

These organisms can metabolize these compounds through various metabolic routes, leading to a variety of downstream effects .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

属性

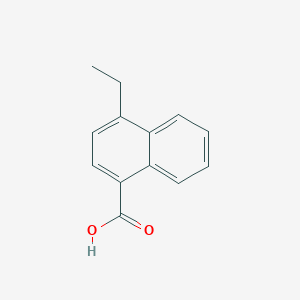

IUPAC Name |

4-ethylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-9-7-8-12(13(14)15)11-6-4-3-5-10(9)11/h3-8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLFCGQDMWZGHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325055 | |

| Record name | 4-Ethyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91902-58-8 | |

| Record name | 91902-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)

![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)